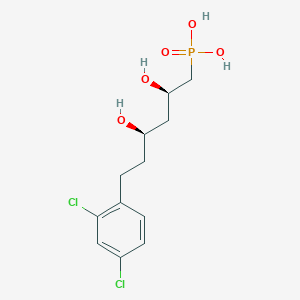

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Vue d'ensemble

Description

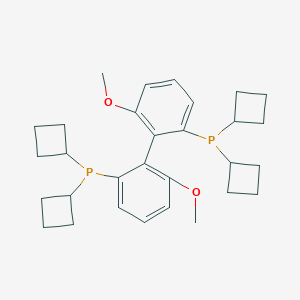

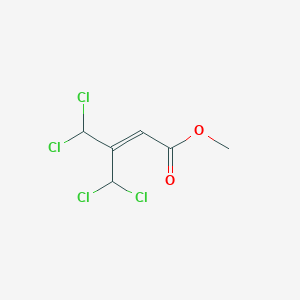

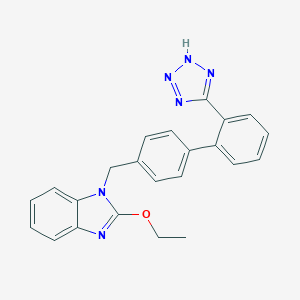

The compound "2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione" is a derivative of 1H-isoindole-1,3(2H)-dione, which is a significant class of compounds with a wide range of medicinal properties. These derivatives have been studied for their potential as medicinal substances, particularly for their affinity for cyclooxygenase enzymes and their inhibitory activity, which is crucial in the treatment of inflammation and cancer . The compound's structure includes a nitro group and a hydroxy group on the phenyl ring, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of 1H-isoindole-1,3(2H)-dione derivatives, including the compound , involves obtaining good yields of the derivatives and potential pharmacophores. The structural confirmation of these new imides is achieved through elemental and spectral analysis methods such as FT-IR, H NMR, and MS. The synthesis process also considers the decay of the molecules and proposes hypothetical structures for the resulting pseudo-molecular ions .

Molecular Structure Analysis

The molecular structure of isoindole-1,3(2H)-dione derivatives is crucial for their biological activity. X-ray diffraction studies have been used to characterize the crystal structure of related compounds, providing insights into their conformation and how this may affect their interaction with biological targets . The presence of substituents like nitro and hydroxy groups can significantly influence the molecular conformation and, consequently, the biological activity .

Chemical Reactions Analysis

The chemical reactivity of isoindole-1,3(2H)-dione derivatives is influenced by the substituents on the phenyl ring. For instance, the presence of a nitro group can lead to unusual shifts under certain conditions, as seen in the reaction of a phenylhydrazo-β-diketone where a para to meta shift of a nitro group was observed . Additionally, the compound's ability to act as a ligand in the formation of metal complexes suggests potential applications in catalysis10.

Physical and Chemical Properties Analysis

The physicochemical properties of these derivatives are determined based on Lipinski's rule, which assesses their drug-likeness. The biological properties, such as cyclooxygenase inhibitory activity, are evaluated, and some derivatives have shown greater inhibition of COX-2, an enzyme associated with inflammation and cancer. The compounds also exhibit scavenging activity for oxidative or nitrosative stress, which is important for their potential as therapeutic agents. Importantly, the derivatives have shown no cytotoxic activity within the studied concentration range, which is a positive indicator for their safety profile .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Novel Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives Synthesis : A novel approach for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed. These derivatives are synthesized from 3-sulfolene, with subsequent modifications leading to amino and triazole derivatives, showcasing the versatility of this compound in chemical synthesis Tan et al., 2016.

Microwave-Assisted Synthesis of N-(Arylaminomethyl)-phthalimides : Utilizing N-hydroxymethylphthalimide and arylamines, a variety of isoindole-1,3-dione derivatives were synthesized, demonstrating the efficiency of microwave-assisted reactions. This study highlights the compound's role in facilitating rapid and high-yielding synthesis Sena et al., 2007.

Structural and Theoretical Studies on Norcantharidine Derivatives : Detailed analysis of four novel derivatives revealed insights into their supramolecular interactions and crystal structures. This study showcases the importance of structural differences in determining the supramolecular interactions of molecules, with isoindole-1,3(2H)-dione derivatives serving as a focal point Tan et al., 2020.

Functional Applications

Antimicrobial Screening : Novel azaimidoxy compounds derived from isoindole-1,3(2H)-dione have been synthesized and screened for antimicrobial activities. This research underscores the potential of these derivatives as chemotherapeutic agents, expanding the utility of isoindole-1,3(2H)-dione in medicinal chemistry Jain et al., 2006.

Mesogenic Schiff Bases Synthesis : The creation of mesogenic Schiff bases from isoindole-1,3-dione derivatives highlights their application in the development of materials with liquid crystalline properties. This research points to the versatility of isoindole-1,3(2H)-dione derivatives in material science, particularly in creating substances with unique thermal and optical properties Dubey et al., 2018.

Photophysical Properties Exploration : The study of excited-state intramolecular proton transfer chromophores based on isoindole-1,3(2H)-dione derivatives highlights their photophysical behavior and potential application in developing fluorescent materials sensitive to solvent polarity Deshmukh & Sekar, 2015.

Anticancer Activity Investigation : The synthesis and evaluation of novel isoindole-1,3(2H)-dione compounds containing different functional groups have been explored for their anticancer activity. This research underscores the potential of modifying isoindole-1,3(2H)-dione derivatives to develop new anticancer agents, demonstrating the compound's relevance in medicinal chemistry Tan et al., 2020.

Safety And Hazards

This would involve studying the compound’s toxicity, both acute and chronic. Other safety considerations might include the compound’s flammability and reactivity.

Orientations Futures

This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s mechanism of action, efforts to improve its synthesis, or the development of analogs with improved properties.

Propriétés

IUPAC Name |

2-(2-hydroxy-4-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O5/c17-12-7-8(16(20)21)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(15)19/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKQLZFZMUOLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405489 | |

| Record name | STK266267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

117346-07-3 | |

| Record name | STK266267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)

![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)